

An In-depth Technical Guide to Boc-D-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Boc-D-asp(otbu)-OH*

Cat. No.: *B190288*

[Get Quote](#)

This technical guide provides comprehensive information on N- α -tert-butoxycarbonyl-D-aspartic acid β -tert-butyl ester, commonly abbreviated as **Boc-D-Asp(OtBu)-OH**. It is a crucial building block for researchers, scientists, and professionals involved in peptide synthesis and drug development. This document outlines its chemical and physical properties, CAS number identification, and detailed experimental protocols for its application.

Compound Identification and Properties

Boc-D-Asp(OtBu)-OH is a derivative of the D-isomer of aspartic acid. It features a tert-butoxycarbonyl (Boc) protecting group on the α -amino group and a tert-butyl (OtBu) ester protecting the side-chain carboxyl group. This dual protection strategy is fundamental in peptide chemistry, particularly in Boc-based solid-phase peptide synthesis (SPPS).

There appear to be multiple CAS Numbers associated with this compound and its closely related isomers and salts. The primary CAS Number for **Boc-D-Asp(OtBu)-OH** is 155542-33-9^[1]. Another number, 77004-75-2, is also used to identify this compound^[2]. It is important to distinguish it from its L-isomer, Boc-L-Asp(OtBu)-OH, which has the CAS number 1676-90-0^[3]^[4].

The following table summarizes the key quantitative data for **Boc-D-Asp(OtBu)-OH** and its common L-isomer counterpart for comparative purposes.

Property	Boc-D-Asp(OtBu)-OH	Boc-L-Asp(OtBu)-OH
CAS Number	155542-33-9[1], 77004-75-2[2]	1676-90-0[3][4]
Molecular Formula	$C_{13}H_{23}NO_6$ [1][2]	$C_{13}H_{23}NO_6$ [4]
Molecular Weight	289.32 g/mol [1]	289.32 g/mol [4]
Appearance	White to beige powder or crystals	Powder
Melting Point	Not specified in results	64-67 °C[4]
Optical Activity	Not specified in results	$[\alpha]_{D}^{20} +2.0 \pm 0.4^{\circ}$, c = 1% in methanol
Solubility	Soluble in methanol and dimethyl sulfoxide[4]	Soluble in methanol and dimethyl sulfoxide[4]
Storage Temperature	2-8°C	2-8°C[4]

Experimental Protocols and Applications

Boc-D-Asp(OtBu)-OH is primarily utilized as a monomeric building block in the synthesis of peptides. Its protected functional groups prevent unwanted side reactions during the peptide chain elongation process.

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for incorporating a **Boc-D-Asp(OtBu)-OH** residue into a growing peptide chain on a solid support (resin).

1. Resin Preparation and Deprotection:

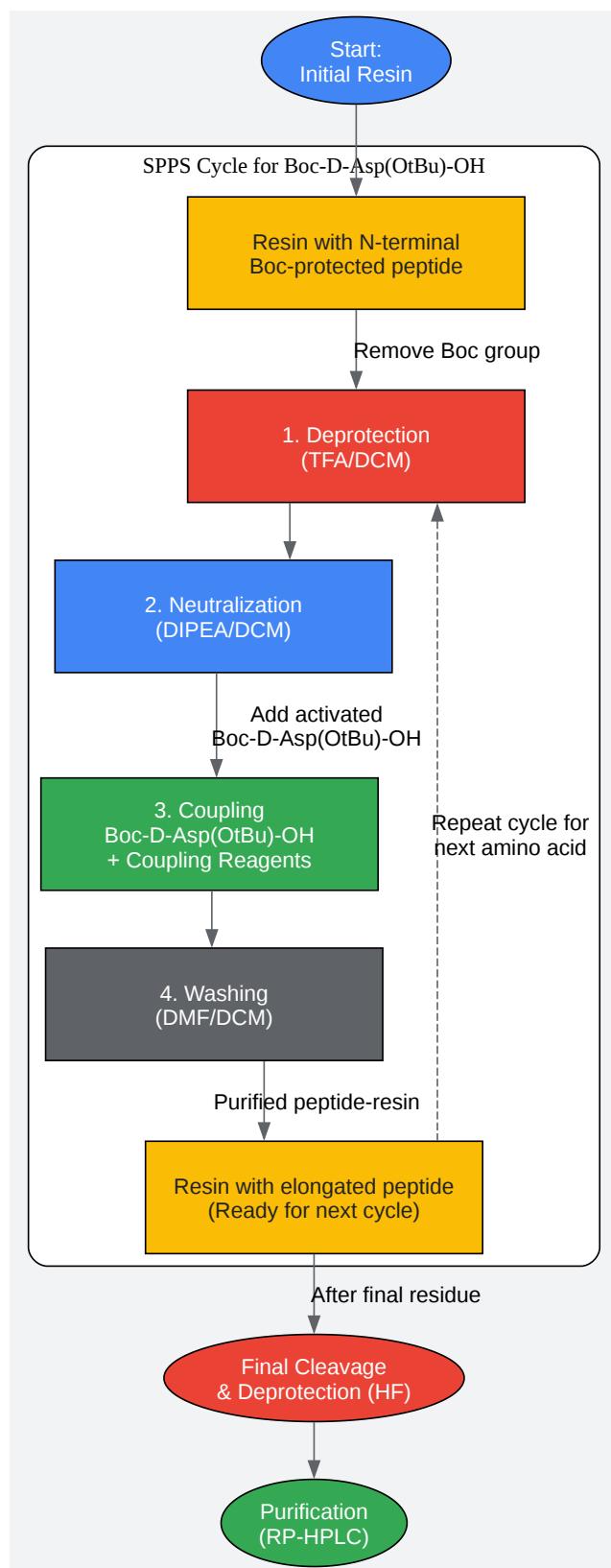
- Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like Dichloromethane (DCM).
- Remove the N-terminal Boc protecting group from the resin-bound amino acid or peptide by treating it with a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50%). This step

exposes a free amino group for the next coupling reaction.

- Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc groups.
- Neutralize the resulting trifluoroacetate salt by washing with a solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA), in DCM (e.g., 5% DIPEA in DCM).
- Wash the resin again with DCM to remove excess base and salts.

2. Coupling of **Boc-D-Asp(OtBu)-OH**:

- Dissolve **Boc-D-Asp(OtBu)-OH** and a coupling agent (e.g., HBTU, HATU, or DCC) in a solvent like N,N-Dimethylformamide (DMF) or DCM.
- Add an activating base, such as DIPEA, to the solution to facilitate the formation of the activated amino acid ester.
- Add the activated amino acid solution to the prepared resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative test indicates that all free amino groups have reacted.
- Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.


3. Peptide Cleavage and Deprotection:

- Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups (including the OtBu from the aspartic acid residue) must be removed.
- This is typically achieved by treating the resin with a strong acid cocktail, most commonly anhydrous Hydrogen Fluoride (HF). Scavengers like anisole are added to the HF to prevent side reactions with sensitive residues.

- After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by filtration, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Boc-SPPS using Boc-D-Asp(OtBu)-OH

The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis for the incorporation of a **Boc-D-Asp(OtBu)-OH** unit.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptide.com [peptide.com]
- 2. Boc-D-Asp-OtBu - Bachem AG [bioscience.co.uk]
- 3. 1676-90-0|Boc-Asp(OtBu)-OH|BLD Pharm [bldpharm.com]
- 4. parchem.com [parchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-D-Asp(OtBu)-OH]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b190288#boc-d-asp-otbu-oh-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com